molecular formula C15H13BrO2 B1597613 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone CAS No. 694443-80-6

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone

Cat. No.: B1597613
CAS No.: 694443-80-6
M. Wt: 305.17 g/mol
InChI Key: UNFAYODHYINMBE-UHFFFAOYSA-N
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Description

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C15H13BrO2. It is a brominated derivative of benzyl ether and is often used in various chemical research and industrial applications. The compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a phenyl ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone typically involves the reaction of 4-bromobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

4-Bromobenzyl alcohol+4-HydroxyacetophenoneK2CO3,DMFThis compound\text{4-Bromobenzyl alcohol} + \text{4-Hydroxyacetophenone} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl alcohol+4-HydroxyacetophenoneK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-((4-bromobenzyl)oxy)benzoic acid.

    Reduction: Formation of 1-(4-((4-bromobenzyl)oxy)phenyl)ethanol.

    Substitution: Formation of 1-(4-((4-aminobenzyl)oxy)phenyl)ethanone.

Scientific Research Applications

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ether linkage play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone
  • 1-(4-((4-Methylbenzyl)oxy)phenyl)ethanone
  • 1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone

Uniqueness

1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, methyl, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its biological activity.

Properties

IUPAC Name

1-[4-[(4-bromophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFAYODHYINMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366931
Record name 4'-(4-bromobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694443-80-6
Record name 4'-(4-bromobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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